molecular formula C6H17NO2 B12811757 Azane;hexane-1,6-diol CAS No. 73892-07-6

Azane;hexane-1,6-diol

Cat. No.: B12811757
CAS No.: 73892-07-6
M. Wt: 135.20 g/mol
InChI Key: XUTABFBWDXRQII-UHFFFAOYSA-N
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Description

Azane;hexane-1,6-diol, also known as hexane-1,6-diol, is an organic compound with the chemical formula C₆H₁₄O₂. It is a colorless, water-soluble solid that is widely used in various industrial applications. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and sixth carbon atoms of a hexane chain, making it a diol. Hexane-1,6-diol is known for its versatility and is used in the production of polyesters, polyurethanes, and as a crosslinking agent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexane-1,6-diol can be synthesized through the hydrogenation of adipic acid or its esters. In the laboratory, it is typically prepared by the reduction of adipates using lithium aluminium hydride. This method, however, is not practical on a commercial scale .

Industrial Production Methods: On an industrial scale, hexane-1,6-diol is produced by the catalytic hydrogenation of ester mixtures that include oligo- and polyesters of adipic acid and 6-hydroxycaproic acid. This process involves the use of catalysts and specific reaction conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Hexane-1,6-diol undergoes typical chemical reactions of alcohols, including:

    Dehydration: This reaction leads to the formation of oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

    Esterification: Hexane-1,6-diol reacts with carboxylic acids to form esters.

    Oxidation: Oxidation with pyridinium chlorochromate yields adipaldehyde.

Common Reagents and Conditions:

    Dehydration: Typically involves heating in the presence of an acid catalyst.

    Substitution: Requires suitable nucleophiles and reaction conditions.

    Esterification: Involves carboxylic acids and acid catalysts.

    Oxidation: Uses pyridinium chlorochromate as the oxidizing agent.

Major Products:

    Oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran: from dehydration.

    Adipaldehyde: from oxidation.

Scientific Research Applications

Hexane-1,6-diol has a wide range of applications in scientific research:

Mechanism of Action

Hexane-1,6-diol exerts its effects primarily through its hydroxyl groups. These groups participate in hydrogen bonding and other interactions, making the compound a versatile intermediate in various chemical reactions. In biological systems, hexane-1,6-diol disrupts weak hydrophobic interactions, which can affect protein-protein and protein-RNA interactions. This property is particularly useful in studying biomolecular condensates and their behavior under different conditions .

Comparison with Similar Compounds

Hexane-1,6-diol can be compared with other diols such as:

    1,4-Butanediol: A shorter chain diol with similar reactivity but different physical properties.

    1,5-Pentanediol: Another diol with one less carbon atom, leading to different applications and reactivity.

    1,8-Octanediol: A longer chain diol with different solubility and reactivity characteristics.

Uniqueness: Hexane-1,6-diol is unique due to its specific chain length and the positioning of its hydroxyl groups, which confer distinct physical and chemical properties. Its ability to improve the hardness and flexibility of polyesters and polyurethanes, as well as its role in studying biomolecular condensates, sets it apart from other diols .

Properties

CAS No.

73892-07-6

Molecular Formula

C6H17NO2

Molecular Weight

135.20 g/mol

IUPAC Name

azane;hexane-1,6-diol

InChI

InChI=1S/C6H14O2.H3N/c7-5-3-1-2-4-6-8;/h7-8H,1-6H2;1H3

InChI Key

XUTABFBWDXRQII-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCO.N

Origin of Product

United States

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